Product packaging for 3-Dechloro-3-bromo trazodone(Cat. No.:CAS No. 1263358-13-9)

3-Dechloro-3-bromo trazodone

Número de catálogo: B1649291
Número CAS: 1263358-13-9
Peso molecular: 416.3
Clave InChI: HNSTYKJQMWGCRU-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
  • Packaging may vary depending on the PRODUCTION BATCH.

Descripción

Contextualization within Trazodone (B27368) Research and Development

The study of 3-Dechloro-3-bromo trazodone is intrinsically linked to the manufacturing and quality control of trazodone. Trazodone synthesis is a multi-step process that can lead to the formation of various byproducts and impurities. jocpr.com These related substances can arise from starting materials, intermediates, or degradation of the final product. rsc.org The presence of impurities, even in trace amounts, is a critical consideration in pharmaceutical development, as they can impact the safety and efficacy of the final drug product.

Research and development efforts in trazodone production focus not only on optimizing the yield of the active pharmaceutical ingredient (API) but also on identifying, characterizing, and controlling any impurities. jocpr.comjocpr.com It is within this context that this compound becomes a subject of academic and industrial interest. It serves as a specific marker for controlling the purity of trazodone during its synthesis and formulation. The development of analytical methods, such as high-performance liquid chromatography (HPLC), is crucial for separating and quantifying trazodone from its related substances, including the bromo analog. jocpr.com

Significance as a Pharmaceutical Impurity and Related Compound

This compound is officially recognized as a process-related impurity of trazodone. veeprho.comclearsynth.com It is often referred to as Trazodone Related Compound D or Trazodone BP Impurity D in various pharmacopeias. veeprho.comncats.io Its significance lies in its use as a certified reference material for quality control (QC) in the pharmaceutical industry. clearsynth.comsigmaaldrich.com

During the production of trazodone, regulatory guidelines require manufacturers to monitor and control impurity levels strictly. The availability of pure this compound as a reference standard allows analytical laboratories to:

Develop and validate analytical methods capable of detecting its presence. clearsynth.com

Accurately quantify its levels in batches of trazodone API and finished drug products. jocpr.com

Ensure that the final product meets the stringent purity requirements set by regulatory bodies.

The control of this specific impurity is a key component of Abbreviated New Drug Applications (ANDA) submissions and ongoing commercial production quality assurance. clearsynth.com

Nomenclature and Structural Relationship to Trazodone

The name "this compound" directly describes its structural difference from trazodone. In the trazodone molecule, a chlorine atom is attached to the 3-position of the phenylpiperazine ring. In this related compound, the chlorine atom is absent ("dechloro") and is replaced by a bromine atom ("bromo").

The systematic IUPAC name for this compound is 2-[3-[4-(3-Bromophenyl)piperazin-1-yl]propyl]- veeprho.comclearsynth.comanaxlab.comtriazolo[4,3-a]pyridin-3(2H)-one. veeprho.comanaxlab.com It is available for research and reference purposes as both a free base and a hydrochloride salt. veeprho.comlgcstandards.com

The table below provides a direct comparison of the key identifiers and chemical formulas for Trazodone and its bromo-analogue.

FeatureTrazodoneThis compound
Systematic Name 2-(3-(4-(3-chlorophenyl)piperazin-1-yl)propyl)- veeprho.comclearsynth.comanaxlab.comtriazolo[4,3-a]pyridin-3(2H)-one2-[3-[4-(3-Bromophenyl)piperazin-1-yl]propyl]- veeprho.comclearsynth.comanaxlab.comtriazolo[4,3-a]pyridin-3(2H)-one veeprho.comanaxlab.com
Synonyms TrazodoneTrazodone Related Compound D, Trazodone BP Impurity D veeprho.comncats.io
Molecular Formula C₁₉H₂₂ClN₅O pharmaffiliates.comC₁₉H₂₂BrN₅O sigmaaldrich.com
CAS Number (Free Base) 19794-93-5 pharmaffiliates.com1263358-13-9 clearsynth.comlgcstandards.com
CAS Number (HCl Salt) 25332-39-21263278-80-3 veeprho.comechemi.com
Key Structural Difference Chlorine atom at the 3-position of the phenyl ringBromine atom at the 3-position of the phenyl ring

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H22BrN5O B1649291 3-Dechloro-3-bromo trazodone CAS No. 1263358-13-9

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

2-[3-[4-(3-bromophenyl)piperazin-1-yl]propyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22BrN5O/c20-16-5-3-6-17(15-16)23-13-11-22(12-14-23)8-4-10-25-19(26)24-9-2-1-7-18(24)21-25/h1-3,5-7,9,15H,4,8,10-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNSTYKJQMWGCRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCCN2C(=O)N3C=CC=CC3=N2)C4=CC(=CC=C4)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22BrN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1263358-13-9
Record name 3-Dechloro-3-bromo trazodone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1263358139
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-DECHLORO-3-BROMO TRAZODONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5862R5WA2P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthetic Methodologies and Formation Mechanisms

Elucidation of Synthesis Pathways for 3-Dechloro-3-bromo Trazodone (B27368)

The formation of 3-Dechloro-3-bromo trazodone is intrinsically linked to the manufacturing process of Trazodone hydrochloride. Understanding its origin requires an examination of the primary synthesis route of the parent compound and the potential side reactions that can occur.

The synthesis of Trazodone typically involves the reaction of two key intermediates: 1-(3-chlorophenyl)piperazine and a suitable alkylating agent that provides the propyl- sigmaaldrich.comglobalresearchonline.netguidechem.comtriazolo[4,3-a]pyridin-3(2H)-one side chain. A common precursor for this side chain is 1-bromo-3-chloropropane, which first reacts with 1-(3-chlorophenyl)piperazine to form N-(3-chlorophenyl)-N'-(3-chloropropyl)-piperazine globalresearchonline.netgoogle.comgoogle.com. This intermediate is then reacted with s-triazolo-[4,3-a]-pyridin-3-one google.com.

The emergence of this compound as an impurity suggests a structural modification where the chlorine atom on the phenyl ring of the 1-(3-chlorophenyl)piperazine moiety is replaced by a bromine atom. This indicates that the impurity is not formed from a completely different synthetic route but rather as a consequence of an unintended reaction involving the starting materials or intermediates of the main Trazodone synthesis.

The incorporation of bromine into the Trazodone structure in place of chlorine is likely the result of a halogen exchange reaction. The most probable source of bromine is the 1-bromo-3-chloropropane reagent, which is widely used in Trazodone synthesis globalresearchonline.netgoogle.comgoogle.com. Although this reagent's primary role is to provide the propyl linker, it can also serve as a bromine source under certain conditions.

Several mechanisms could lead to this bromine incorporation:

Direct Halogen Exchange: A direct substitution of the chlorine atom on the 3-chlorophenylpiperazine ring with a bromine atom. This type of reaction, often referred to as an aromatic Finkelstein or retro-Finkelstein reaction, can be facilitated by catalysts or specific reaction conditions nih.govfrontiersin.org. While typically requiring metal catalysis for non-activated aryl halides, the conditions of Trazodone synthesis (e.g., elevated temperatures, presence of bases) might promote a low level of uncatalyzed exchange.

Formation of a Brominated Precursor: It is plausible that a small amount of 1-(3-bromophenyl)piperazine is formed as an intermediate, which then proceeds through the standard synthetic steps to yield this compound. This could occur if there are trace amounts of 3-bromoaniline present in the 3-chloroaniline used to synthesize the piperazine precursor, or through a halogen exchange reaction at an earlier stage.

The table below summarizes the potential side reactions that could lead to the formation of this impurity.

Reaction Type Description Potential Reactants Resulting Intermediate
Aromatic Halogen ExchangeSubstitution of the chlorine atom on the phenyl ring with bromine.1-(3-chlorophenyl)piperazine, Bromide source (from 1-bromo-3-chloropropane)1-(3-bromophenyl)piperazine
Impurity Carry-overUse of starting materials containing brominated analogs.3-bromoaniline (as impurity in 3-chloroaniline)1-(3-bromophenyl)piperazine

Controlled Synthesis Approaches for Research Reference Standards

The availability of pure this compound as a reference standard is essential for its accurate detection and quantification in batches of Trazodone. This requires a controlled synthetic approach designed to produce this specific compound intentionally.

A plausible laboratory-scale synthesis of this compound would mirror the synthesis of Trazodone itself but would start with the corresponding brominated precursor. A proposed multi-step synthetic route is as follows:

Synthesis of 1-(3-bromophenyl)piperazine: This key intermediate can be prepared through the cyclization reaction of 3-bromoaniline with bis(β-chloroethyl)amine guidechem.com.

Alkylation of 1-(3-bromophenyl)piperazine: The synthesized 1-(3-bromophenyl)piperazine would then be alkylated using an appropriate three-carbon linker, such as 1-bromo-3-chloropropane, in the presence of a base. This step yields 1-(3-bromopropyl)-4-(3-bromophenyl)piperazine.

Final Condensation: The final step involves the condensation of 1-(3-bromopropyl)-4-(3-bromophenyl)piperazine with sigmaaldrich.comglobalresearchonline.netguidechem.comtriazolo[4,3-a]pyridin-3(2H)-one to form the desired this compound nih.gov. The product can then be converted to its hydrochloride salt for stability and ease of handling.

The identity and purity of the synthetic precursors and intermediates must be rigorously confirmed using various analytical techniques.

Compound Analytical Technique Expected Observations
1-(3-bromophenyl)piperazine¹H NMR: Aromatic protons in the region of δ 6.8-7.2 ppm, piperazine protons at δ 3.0-3.2 ppm.
MS: Molecular ion peak corresponding to the calculated mass of C₁₀H₁₃BrN₂.
HPLC: A single major peak indicating high purity.
1-(3-bromopropyl)-4-(3-bromophenyl)piperazine¹H NMR: Appearance of new signals for the propyl chain protons.
MS: Molecular ion peak corresponding to the calculated mass of C₁₃H₁₈Br₂N₂.
This compound¹H NMR: Complex spectrum showing signals for all three components: the bromophenylpiperazine, the propyl linker, and the triazolopyridine ring system.
MS: Molecular ion peak corresponding to the calculated mass of C₁₉H₂₂BrN₅O lgcstandards.com.
FT-IR: Characteristic peaks for C=O, C-N, and C-Br bonds.

Influence of Reaction Conditions on Impurity Generation

The formation of this compound as a by-product can be influenced by several reaction parameters during the synthesis of Trazodone. Controlling these conditions is key to minimizing the generation of this and other impurities.

Reaction Condition Influence on Impurity Formation Rationale
Temperature Higher temperatures may increase the rate of halogen exchange.Halogen exchange reactions, like many side reactions, can be accelerated by increased thermal energy.
Purity of Starting Materials The presence of bromide ions or brominated analogs in the starting materials will directly lead to the formation of the impurity.Impurities in the reactants can be carried through the synthesis to the final product.
Reaction Time Longer reaction times could provide more opportunity for the slow halogen exchange reaction to occur.Minimizing reaction time, once the primary reaction is complete, can help to reduce the formation of by-products google.comgoogle.com.
Catalytic Impurities Trace metals in the reaction vessel or reagents could potentially catalyze the halogen exchange.Certain metals are known to catalyze aryl halide exchange reactions semanticscholar.org.
Base and Solvent The choice of base and solvent can influence the reaction environment and potentially the rate of side reactions.The reaction medium can affect the solubility of reactants and the stability of intermediates.

By carefully controlling these parameters, the formation of this compound can be minimized, ensuring the purity and quality of the final Trazodone hydrochloride product.

Impact of Halogenation Reagents and Processes

The presence of this compound is most commonly attributed to impurities within the key starting material, 1-(3-chlorophenyl)piperazine. If the synthesis of this precursor involves brominating agents or carries over impurities from its own starting materials (e.g., 1-bromo-3-chloroaniline instead of 1,3-dichloroaniline), the brominated analogue, 1-(3-bromophenyl)piperazine, can be present. This impurity would then react analogously to its chlorinated counterpart throughout the trazodone synthesis, leading directly to the formation of this compound.

Another critical reagent in many trazodone syntheses is 1-bromo-3-chloropropane, used to form the propyl linker side-chain. google.comgoogle.com While direct halogen exchange on the unactivated aromatic ring of 1-(3-chlorophenyl)piperazine is thermodynamically challenging, the presence of bromide ions from this reagent, especially under harsh reaction conditions (prolonged heating), could potentially contribute to trace levels of halogen exchange, although this is considered a minor pathway compared to starting material contamination. The control of impurities in the final product is a significant focus of process improvement, with goals to limit such alkylating substances to parts-per-million (ppm) levels. google.comgoogle.com

Stereoselective halogenation techniques are crucial in complex natural product synthesis to control the precise placement and stereochemistry of halogen atoms. nih.gov While the formation of this compound does not involve the creation of a new stereocenter, the principles of controlling halogenation reactions are relevant. The use of highly pure, well-characterized halogenated starting materials is the primary method to prevent the formation of such halogenated impurities. nih.gov

Role of Catalysis and Solvent Systems in Impurity Profiles

The choice of catalyst and solvent significantly influences the reaction kinetics, yield, and impurity profile of trazodone synthesis. Phase Transfer Catalysis (PTC) is often employed to facilitate the reaction between the aqueous and organic phases. nih.govwipo.int Catalysts such as tetrabutylammonium bromide (TBAB) are frequently used. mdpi.comnih.gov While the primary role of TBAB is to transfer anions across the phase boundary, the presence of bromide ions from the catalyst itself could theoretically be a source for halogen exchange, though this is unlikely to be a significant contributor to the formation of this compound compared to impurities in the primary reactants.

Solvent selection impacts reaction rates and selectivity. Solvents like acetonitrile (ACN), dimethylformamide (DMF), and water have been evaluated in the synthesis of trazodone. nih.gov Research into microwave-assisted synthesis has shown that higher yields are often observed when using ACN compared to DMF or H2O. nih.gov The solvent system can influence the solubility of intermediates and by-products, affecting their subsequent reactions and the ease of their removal during purification. A well-designed process aims to minimize the levels of potentially genotoxic alkylating impurities, such as N-(3-chlorophenyl)-N'-(3-chloropropyl)-piperazine, to below regulatory limits like 2.5 ppm. google.comgoogle.com

The following table, derived from studies on the microwave-assisted synthesis of trazodone, illustrates the impact of different solvents on reaction yield, highlighting the importance of optimizing the reaction medium.

Table 1: Effect of Solvent on Trazodone Synthesis Yield via Microwave Irradiation nih.gov
EntrySolventTime (s)CatalystYield (%)
1Acetonitrile (ACN)60TBAB86
2Dimethylformamide (DMF)60TBAB50
3Water (H₂O)60TBAB51

Effects of Microwave Irradiation on By-product Formation

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating reactions and often leads to cleaner products with higher yields compared to conventional heating methods. jocpr.com In the synthesis of trazodone and its derivatives, microwave irradiation has been shown to reduce reaction times from several hours to just a few minutes. nih.govresearchgate.netmdpi.com This rapid and uniform heating minimizes the potential for thermal degradation of reactants and products, thereby reducing the formation of unwanted by-products. orientjchem.orgorientjchem.org

Conventional heating methods involve long reaction times at elevated temperatures, which can lead to the generation of undesired by-products and lower yields, necessitating repeated purifications. jocpr.com In contrast, microwave synthesis allows for precise temperature control and can be performed under solvent-free conditions, further enhancing its green chemistry profile. wipo.intsemanticscholar.org Studies have demonstrated that trazodone can be successfully synthesized at every stage using microwave irradiation, resulting in increased yields and shorter reaction times. nih.gov For instance, a one-pot synthesis of trazodone under microwave irradiation was completed in under two minutes with a 71% yield. mdpi.comnih.gov

The data below compares the outcomes of trazodone synthesis using microwave-assisted methods versus conventional heating, illustrating the improvements in efficiency and yield.

Table 2: Comparison of Microwave vs. Conventional Synthesis of a Trazodone Precursor nih.gov
MethodReaction TimeYield (%)
Microwave Irradiation50 seconds75
Conventional Heating2 hours57

Analytical Characterization and Quantification Methodologies

Chromatographic Techniques for Separation and Detection

Chromatography is the cornerstone for separating 3-Dechloro-3-bromo trazodone (B27368) from its parent compound, Trazodone, and other related impurities. The choice of technique depends on the specific analytical requirements, such as resolution, speed, and the nature of the impurities being targeted.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the quantitative determination of Trazodone and its related substances, including halogenated analogues like 3-Dechloro-3-bromo trazodone. Isocratic methods, which use a constant mobile phase composition, have been developed to provide simple, rapid, and sensitive analyses. jocpr.comscholarsresearchlibrary.com

Effective separation is typically achieved on reversed-phase columns, such as C18 or C8. jocpr.comscholarsresearchlibrary.com The selection of the stationary phase and mobile phase is optimized to ensure sufficient resolution between Trazodone, this compound, and other process impurities. One established method for Trazodone and its impurities utilizes a C18 column with a mobile phase composed of methanol, acetonitrile, tetrahydrofuran, and 0.5% trifluoroacetic acid. jocpr.com Detection is commonly performed using a UV detector, with a wavelength set around 252-255 nm. jocpr.comscholarsresearchlibrary.com

Table 1: Example HPLC Conditions for Separation of Trazodone and Related Impurities

Parameter Condition 1 Condition 2
Column C18, ODS (4.6mm x 250mm, 10µm) jocpr.com C8, ODS (4.6mm x 150mm) scholarsresearchlibrary.com
Mobile Phase Methanol, Acetonitrile, Tetrahydrofuran, 0.5% Trifluoroacetic Acid jocpr.com Acetonitrile, Tetrahydrofuran, Water, Methanol, with pH adjusted by TEA scholarsresearchlibrary.com
Flow Rate 1.5 mL/min jocpr.com 1.0 mL/min scholarsresearchlibrary.com
Detection UV at 252 nm jocpr.com UV at 255 nm scholarsresearchlibrary.com
Injection Volume 10 µL jocpr.com 10 µL scholarsresearchlibrary.com

For higher sensitivity and specificity, Liquid Chromatography-Mass Spectrometry (LC-MS) is employed. This technique couples the separation power of HPLC with the mass-analyzing capability of a mass spectrometer. wa.govnih.gov LC-MS is particularly useful for confirming the identity of impurities and for their determination in complex matrices. wa.gov

In the analysis of Trazodone and its metabolites, LC-MS/MS (tandem mass spectrometry) methods have been developed using a positive electrospray ionization (ESI) source and operating in multiple reaction monitoring (MRM) mode. nih.gov While specific transitions for this compound are not detailed in the provided literature, the methodology for Trazodone can be adapted. For Trazodone, a protonated precursor to product ion transition of m/z 372.2 → 176.2 is monitored. nih.gov For this compound, a similar fragmentation would be expected, but from a different precursor ion due to the mass difference between bromine and chlorine. The presence of a bromine atom is a key distinguishing feature, as its characteristic isotopic pattern (79Br and 81Br in an approximate 1:1 ratio) can be used for identification in the mass spectrum. nih.gov

While this compound itself is not suitable for Gas Chromatography (GC) due to its high molecular weight and low volatility, GC is the method of choice for identifying and quantifying volatile genotoxic impurities that may arise during the synthesis of Trazodone and its analogues. researchgate.netimpactfactor.org Impurities such as 1,3-Dichloropropane and 3-chloro-1-bromopropane are potential precursors or byproducts. researchgate.netimpactfactor.org

A specific GC method for these volatile impurities in Trazodone hydrochloride has been developed using a DB-wax column. impactfactor.org This method is validated for specificity, linearity, accuracy, and robustness, ensuring reliable detection and quantification of these potentially harmful substances. impactfactor.org The method is sensitive enough to detect impurities at parts-per-million (ppm) levels. impactfactor.org

Ultra-High Performance Liquid Chromatography (UHPLC) offers significant advantages over conventional HPLC, including higher resolution, greater sensitivity, and much shorter analysis times. A UHPLC method developed for the separation of Trazodone and its degradation products utilizes a sub-2 µm particle column (e.g., Acquity UPLC CSH C18, 1.7 µm) to achieve superior separation efficiency. rsc.org

The mobile phase for such a method often consists of an ammonium (B1175870) acetate (B1210297) buffer and an organic modifier like methanol, run in a gradient elution mode. rsc.org This approach allows for the effective separation of closely related compounds, making it highly suitable for resolving this compound from Trazodone and other impurities within a significantly reduced run time. rsc.org

Table 2: UHPLC Method Parameters for Trazodone and Degradation Products

Parameter Condition
Column Acquity UPLC CSH C18 (100 x 2.1 mm, 1.7 µm) rsc.org
Mobile Phase A 10 mM Ammonium Acetate, pH 8.5 rsc.org
Mobile Phase B Methanol rsc.org
Flow Rate 0.25 mL/min rsc.org
Elution Mode Gradient rsc.org

Spectroscopic and Spectrometric Characterization

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of this compound.

Mass Spectrometry (MS) provides definitive information regarding the molecular weight and structure of this compound. The monoisotopic mass of the free base (C19H22BrN5O) is 415.10077 Da. uni.lu High-resolution mass spectrometry (HRMS) can confirm this elemental composition with high accuracy.

When analyzed by MS, the compound will exhibit a characteristic isotopic pattern due to the presence of one bromine atom, showing two major peaks of nearly equal intensity (M and M+2), corresponding to the 79Br and 81Br isotopes. miamioh.edu This pattern is a powerful diagnostic tool for identifying bromine-containing compounds. nih.govmiamioh.edu

Tandem mass spectrometry (MS/MS) is used to study the fragmentation pathways. While the exact fragmentation of this compound is not published, it is expected to follow patterns similar to Trazodone, with modifications related to the bromo-substituent. A primary fragmentation pathway for halogenated compounds is the loss of the halogen atom. miamioh.edu For Trazodone, a major fragmentation involves the cleavage of the propylpiperazine side chain, yielding a characteristic product ion. nih.gov A similar cleavage would be anticipated for the bromo-analogue.

Table 3: Predicted Mass Spectrometry Data for this compound

Parameter Predicted Value
Molecular Formula C19H22BrN5O uni.lu
Monoisotopic Mass 415.10077 Da uni.lu
[M+H]+ Adduct m/z 416.10805 uni.lu
[M+Na]+ Adduct m/z 438.08999 uni.lu
Key Isotopic Feature M and M+2 peaks in ~1:1 ratio due to Bromine miamioh.edu
Predicted CCS for [M+H]+ (Ų) 190.0 uni.lu

Ultraviolet (UV) Spectrophotometry for Quantification

Ultraviolet (UV) spectrophotometry is a valuable technique for the quantification of substances that possess a chromophore, allowing them to absorb light in the UV-visible region. Both Trazodone and its analogue, this compound, contain aromatic rings and conjugated systems that make them suitable for UV analysis.

This method is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species. For quantification, a solution of the compound is prepared in a suitable solvent, and its absorbance is measured at the wavelength of maximum absorption (λmax). Studies on Trazodone have identified a λmax at approximately 246 nm in water, which serves as a starting point for method development for its bromo-analogue. ijpca.org A new, simple, and accurate UHPLC method for Trazodone has also utilized a detection wavelength of 249 nm. omicsonline.org

The quantification of this compound would involve preparing a standard solution of the impurity at a known concentration and generating a calibration curve by plotting absorbance versus concentration for a series of dilutions. The concentration of the impurity in a test sample can then be determined by measuring its absorbance and interpolating the value from the calibration curve. Linearity for Trazodone has been established in ranges such as 5-35 µg/mL. ijpca.org

Analytical Method Validation and Robustness for Impurity Analysis

Validation of the analytical method is crucial to ensure that the results are reliable, reproducible, and accurate for the intended purpose, which in this case is impurity analysis. Validation is performed in accordance with established guidelines, such as those from the International Council for Harmonisation (ICH). omicsonline.orgscholarsresearchlibrary.com

Specificity, Linearity, Accuracy, and Precision Assessments

Specificity is the ability of the method to assess the analyte unequivocally in the presence of other components, such as the parent API, other impurities, or degradation products. In chromatographic methods like High-Performance Liquid Chromatography (HPLC), which is often coupled with UV detection for impurity analysis, specificity is demonstrated by showing that the peak for this compound is well-resolved from other peaks in the chromatogram. jocpr.com

Linearity demonstrates the proportional relationship between the concentration of the analyte and the analytical signal. This is assessed by analyzing a series of standard solutions of this compound at different concentrations. The results are typically evaluated by examining the correlation coefficient (r²) of the calibration curve, which should ideally be close to 0.999. researchgate.net For Trazodone, linearity has been demonstrated in various concentration ranges, including 0.5 to 15 µg/mL. researchgate.net

Accuracy refers to the closeness of the test results to the true value. It is often determined through recovery studies, where a known amount of the impurity standard is added to a sample matrix. The percentage recovery is then calculated. For related substances of Trazodone, accuracy has been evaluated by analyzing samples at different concentration levels (e.g., 80%, 100%, and 120%), with recovery values expected to be within a range of 98.0% to 102.0%. ijpca.org

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as the relative standard deviation (RSD). Method precision for Trazodone and its impurities has been demonstrated with an RSD of less than 2.0% for repeated injections. scholarsresearchlibrary.com

Table 1: Typical Validation Parameters for Trazodone Impurity Analysis
ParameterAcceptance CriteriaExample Finding (for Trazodone/Related Impurities)
Linearity (Correlation Coefficient)r² ≥ 0.9990.999 researchgate.net
Accuracy (% Recovery)98.0% - 102.0%99.17% - 99.16% researchgate.net
Precision (% RSD)≤ 2.0%< 2.0% scholarsresearchlibrary.com

Determination of Limits of Detection (LOD) and Quantification (LOQ)

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantification (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. scholarsresearchlibrary.com

These limits are crucial for impurity analysis as they define the sensitivity of the method. They are often calculated based on the signal-to-noise ratio of the analytical signal, typically 3:1 for LOD and 10:1 for LOQ, or from the standard deviation of the response and the slope of the calibration curve. jocpr.com Validation studies for Trazodone and its related substances have established specific LOD and LOQ values. For instance, a UHPLC method for Trazodone determined the LOD to be 0.1605 µg/mL and the LOQ to be 0.4866 µg/mL. omicsonline.org Another study focusing on various impurities reported LOQ values as low as 0.2 ppm. scholarsresearchlibrary.com

Table 2: Example LOD and LOQ values for Trazodone and its Impurities
CompoundLOD (ppm or µg/mL)LOQ (ppm or µg/mL)Reference
Trazodone0.1605 µg/mL0.4866 µg/mL omicsonline.org
Impurity A0.15 ppm0.5 ppm scholarsresearchlibrary.com
Impurity B0.1 ppm0.3 ppm scholarsresearchlibrary.com
Impurity C0.06 ppm0.2 ppm scholarsresearchlibrary.com

Headspace Techniques for Quantification of Specific By-products

During the synthesis of complex molecules like Trazodone and its analogues, volatile or semi-volatile by-products can be formed from starting materials or solvents. Headspace Gas Chromatography (GC) is a powerful technique for the analysis of such compounds. This method involves placing the sample in a sealed vial and heating it to allow volatile components to partition into the gas phase (the "headspace") above the sample. A portion of this vapor is then injected into a GC system for separation and detection, often by a Mass Spectrometer (MS). vt.edu

This technique is particularly advantageous as it avoids the injection of non-volatile matrix components into the GC system, which can contaminate the instrument. While specific studies detailing the use of headspace GC for by-products of this compound synthesis are not prevalent, the technique is widely applicable for analyzing residual solvents and volatile organic impurities that may be present. The principles of method validation, including specificity, linearity, accuracy, precision, LOD, and LOQ, would be equally applicable to headspace GC methods developed for this purpose.

Pharmacological Characterization and Biological Activity Preclinical in Vitro and Animal Studies

In Vitro Receptor Binding Profiles and Affinity Mapping

In vitro receptor binding assays are crucial for determining the affinity of a compound for various receptors. This is typically expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50).

Serotonin (B10506) Receptor (5-HT) Interactions (e.g., 5-HT1A, 5-HT2A, 5-HT2C, 5-HT6, 5-HT7)

Specific binding affinity data for 3-Dechloro-3-bromo trazodone (B27368) at various serotonin receptor subtypes are not available in the reviewed literature. For comparison, trazodone is a potent antagonist of 5-HT2A receptors and also interacts with 5-HT1A and 5-HT2C receptors. nih.govnih.gov

Adrenergic Receptor (α1, α2) Interactions

There is no specific data on the interaction of 3-Dechloro-3-bromo trazodone with α1 and α2 adrenergic receptors. Trazodone is known to be an antagonist at these receptors. researchgate.netnih.gov

Histamine (B1213489) H1 Receptor Binding

The binding affinity of this compound for the histamine H1 receptor has not been reported in the available literature. Trazodone itself is known to block H1 receptors. researchgate.netresearchgate.net

Dopamine (B1211576) D2 Receptor Affinity

Specific data regarding the affinity of this compound for the dopamine D2 receptor is not available. Trazodone has a very low affinity for dopamine receptors. nih.gov

Enzyme Inhibition and Modulation Studies (In Vitro)

These studies assess the effect of a compound on the activity of specific enzymes, such as neurotransmitter transporters.

Serotonin Transporter (SERT) Inhibition

The inhibitory activity of this compound on the serotonin transporter (SERT) has not been documented in the reviewed scientific literature. Trazodone is a weak inhibitor of SERT. nih.govnih.gov

Investigation of Cytochrome P450 (CYP) Enzyme Interactions (e.g., CYP3A4, CYP2D6)

In vitro studies using human liver microsomes have identified the primary cytochrome P450 enzymes involved in the metabolism of trazodone. The main metabolic pathway is the N-dealkylation of trazodone to its active metabolite, m-chlorophenylpiperazine (mCPP) clinpgx.orgnih.gov.

Research has consistently shown that CYP3A4 is the major isoform responsible for the conversion of trazodone to mCPP clinpgx.orgnih.govnih.govdrugbank.com. The kinetic parameters for this reaction in human liver microsomes show a Michaelis-Menten constant (Km) of approximately 163-180 µmol/L nih.gov. The involvement of CYP3A4 indicates a high potential for drug-drug interactions with other substances that are substrates, inhibitors, or inducers of this enzyme nih.govmedscape.com.

Potent inhibitors of CYP3A4 have been shown to significantly impair the clearance of trazodone. For instance, concurrent administration of CYP3A4 inhibitors can lead to substantial increases in trazodone plasma concentrations medscape.com. This can elevate the risk of adverse effects such as nausea, hypotension, and syncope medscape.com. Conversely, co-administration with CYP3A4 inducers, like carbamazepine, can reduce plasma concentrations of trazodone medscape.com.

Table 1: In Vitro Inhibition of Trazodone Metabolism (mCPP Formation)
InhibitorTarget EnzymeInhibition Constant (Ki)Mechanism
KetoconazoleCYP3A40.12 µmol/LCompetitive
RitonavirCYP3A40.14 µmol/LCompetitive
IndinavirCYP3A4Strong Inhibitor (Ki not specified)Not specified

Cellular and Molecular Mechanisms of Action (In Vitro Models)

Effects on Gene Transcription and Signal Transduction Pathways (e.g., CRE-directed)

Trazodone's mechanism of action extends to the modulation of intracellular signaling pathways and gene expression. One key pathway implicated in the long-term effects of antidepressants is the cAMP second messenger system and its regulation of the cAMP response element (CRE) clinpgx.org. The transcription factor CRE-binding protein (CREB) binds to the CRE to regulate the expression of various genes involved in neuroplasticity and cell survival nih.gov.

In vitro studies have demonstrated that trazodone can inhibit CRE-directed gene transcription that is stimulated by membrane depolarization clinpgx.org. However, studies on chronic antidepressant administration suggest a more complex, adaptive response. Chronic, but not acute, treatment with different classes of antidepressants has been shown to upregulate the cAMP pathway and increase the expression and phosphorylation of CREB in key limbic brain regions nih.gov. Specifically for trazodone, chronic treatment in rats was found to increase the phosphorylation of CREB on its active site (Ser133) mdpi.com. This phosphorylation is critical for activating CREB-mediated gene transcription. This upregulation is proposed as a key mechanism underlying the therapeutic efficacy of antidepressants, leading to enhanced neuroplasticity and cellular resilience nih.govmdpi.com.

Ion Channel Modulation (e.g., hERG channel activity)

Trazodone has been shown to interact with cardiac ion channels, particularly the human Ether-a-go-go-Related Gene (hERG) potassium channel clinpgx.orgnih.gov. The hERG channel is crucial for cardiac repolarization, and its inhibition can lead to QT interval prolongation, a risk factor for cardiac arrhythmias nih.govresearchgate.net.

In vitro studies have confirmed that trazodone blocks hERG channels in a concentration-dependent manner nih.gov. The half-maximal inhibitory concentration (IC50) for trazodone's inhibition of the hERG channel current has been reported to be 0.69 µM nih.gov. This level of inhibition is considered to occur at clinically relevant concentrations, particularly in cases of overdose clinpgx.orgnih.gov. The mechanism of this blockade involves interaction with specific aromatic amino acid residues, namely Y652 and F656, located in the S6 domain of the hERG channel protein researchgate.netresearchgate.net. Trazodone's blockade is state-dependent and accelerates the inactivation of the hERG channel current researchgate.net.

Table 2: Trazodone Interaction with hERG Potassium Channel
ParameterFindingReference
IC50 for hERG Inhibition0.69 µM nih.gov
Mechanism of ActionDirect channel block, acceleration of inactivation researchgate.net
Binding Site InteractionInteracts with aromatic residues Y652 and F656 in the S6 domain researchgate.netresearchgate.net

Preclinical Pharmacodynamic Assessments in Animal Models)

Central Nervous System Responses (e.g., anxiolysis, sedation, motor function)

Preclinical studies in various animal models have characterized the central nervous system effects of trazodone, confirming its anxiolytic and sedative properties.

Sedation: In mice, oral administration of trazodone was shown to dose-dependently increase the duration of non-rapid eye movement (NREM) sleep, also known as slow-wave sleep, at the expense of REM sleep nih.govresearchgate.net. This hypnotic effect is a well-documented aspect of trazodone's profile nih.gov.

Anxiolysis and Behavior: In dogs, trazodone administration resulted in owners perceiving their animals as calmer and clinicians assigning lower stress scores nih.govmdpi.com. Studies in rabbits also demonstrated that trazodone improved compliance during handling, an indicator of reduced stress or anxiety nih.govnih.gov. This anxiolytic action is a key component of its therapeutic use mdpi.com.

Cardiovascular System Effects (e.g., heart rate, blood pressure)

The cardiovascular effects of trazodone have been evaluated in several animal models, with some variability in findings across species and study designs.

Dogs: One study in healthy dogs found that trazodone administration led to a decrease in both heart rate and blood pressure ucdavis.edu. This study also noted an increase in the corrected QT interval ucdavis.edu. However, a separate double-blind, placebo-controlled crossover trial in dogs reported contrasting results: trazodone was associated with higher average and minimum heart rates and reduced heart rate variability, with no significant effect on the QT interval nih.gov. An older study also noted that trazodone could lower arterial blood pressure and slow the heart rate thescipub.com.

Cats: In healthy cats, oral trazodone at several doses was found to have minimal effects on pulse rate and systolic blood pressure nih.govnih.gov. A significant reduction in systolic blood pressure was observed only at a high dose and a specific time point, and the pressure remained within the normal physiological range nih.govnih.gov. No significant changes in echocardiographic variables were detected nih.govnih.gov.

Table 3: Summary of Preclinical Cardiovascular Effects of Trazodone in Animal Models
Animal ModelEffect on Heart RateEffect on Blood PressureEffect on QT Interval
Dog (Study 1)DecreasedDecreasedIncreased
Dog (Study 2)IncreasedNot measuredNo change
CatNo significant changeMinimal effect (slight decrease at high dose)Not specified

Potential Biological Activity and Contribution to Overall Drug Profile of this compound

However, based on its structural similarity to Trazodone and the known pharmacological profiles of related arylpiperazine compounds, some potential activities can be hypothesized, although these remain speculative without direct experimental evidence.

Trazodone itself exhibits a complex pharmacological profile, acting as a serotonin 5-HT2A receptor antagonist and a serotonin reuptake inhibitor (SARI) prolekare.cz. It also has affinity for α1-adrenergic and histamine H1 receptors ctfassets.netthescipub.com. The therapeutic effects of Trazodone are attributed to this multi-target engagement.

The key structural difference in this compound is the substitution of a chlorine atom with a bromine atom on the phenylpiperazine moiety. Halogen substitutions can significantly influence the pharmacological properties of a molecule, including its binding affinity for receptors and transporters, as well as its metabolic stability.

Receptor Binding Profile:

It is plausible that this compound would retain a similar spectrum of activity to Trazodone, potentially interacting with serotonin, adrenergic, and histamine receptors. The change from a chloro to a bromo group could alter the affinity and selectivity for these targets. For instance, studies on other trazodone derivatives have shown that modifications to the arylpiperazine ring and the linker chain can shift the receptor binding profile, for example, from a primary 5-HT2A antagonist to a 5-HT1A ligand nih.govmdpi.com.

Without specific binding assay data for this compound, any discussion of its receptor affinity remains theoretical. The following table illustrates the typical receptor binding profile of the parent compound, Trazodone, for comparative context.

Hypothetical Comparative Receptor Binding Profile

Compound5-HT2A (Ki, nM)SERT (Ki, nM)α1-adrenergic (Ki, nM)H1 (Ki, nM)
TrazodoneData available in literatureData available in literatureData available in literatureData available in literature
This compoundData not availableData not availableData not availableData not available

Pharmacokinetics and Biotransformation Preclinical Animal Models

Absorption, Distribution, and Elimination in Animal Models

Preclinical studies in various animal models have established the pharmacokinetic profile of trazodone (B27368), revealing species-specific differences in absorption and bioavailability.

In dogs , oral administration of trazodone has been shown to have acceptable absolute bioavailability, though with significant variability in the time to reach maximum plasma concentration (Tmax) nih.govresearchgate.net. A study in adult Beagles receiving an 8 mg/kg oral dose reported a mean absolute bioavailability of 84.6% nih.govavma.org. The maximum plasma concentration (Cmax) was found to be 1.3 µg/mL, with a Tmax of 445 ± 271 minutes nih.govavma.org. This suggests that individualized dosing intervals may be necessary for dogs nih.govresearchgate.net. Earlier research reported a Cmax of 2.5 µg/mL and 4.8 µg/mL in dogs that received oral doses of 20 mg/kg and 50 mg/kg, respectively thescipub.comavma.org.

In horses , trazodone is rapidly absorbed after oral administration. A study involving doses of 7.5 mg/kg and 10 mg/kg showed a Cmax ranging from 2.5 to 4.1 µg/mL and a terminal half-life of approximately 7 hours nih.gov.

Pharmacokinetic Parameters of Oral Trazodone in Animal Models

Species Dose Bioavailability (%) Cmax (µg/mL) Tmax (minutes) Elimination Half-Life (minutes)
Dog 8 mg/kg 84.6 ± 13.2 1.3 ± 0.5 445 ± 271 166 ± 47
Horse 7.5-10 mg/kg Not Reported 2.5 - 4.1 Not Reported ~420

Data compiled from studies in Beagles and experimental horses. nih.govnih.gov

Studies in rat models demonstrate that trazodone and its active metabolite, m-chlorophenylpiperazine (m-CPP), distribute to various tissues, including the brain. Following a single dose, both trazodone and m-CPP rapidly appear in plasma and brain tissue, with brain concentrations exceeding those in the plasma nih.gov. This indicates efficient penetration of the blood-brain barrier.

Interestingly, while plasma concentrations of m-CPP are typically lower than the parent drug, its concentration in brain tissue can exceed that of trazodone after a single administration nih.gov. However, under chronic administration leading to steady-state, trazodone concentrations in the brain are higher than m-CPP concentrations nih.gov. There is a significant linear relationship between plasma and brain concentrations of trazodone at a steady state nih.gov. In pregnant rats, trazodone and m-CPP were found in fetal and placental tissues, with the highest concentrations detected in the placenta nih.gov.

Trazodone exhibits a high degree of binding to plasma proteins. In preclinical and human models, the plasma protein binding is estimated to be between 89% and 95% nih.gov.

Metabolic Pathways and Metabolite Identification

Trazodone undergoes extensive metabolism in the liver. The primary and most well-characterized metabolic pathway is N-dealkylation, which forms the pharmacologically active metabolite, meta-chlorophenylpiperazine (m-CPP) thescipub.comclinpgx.orgnih.govageb.be. This metabolite has its own distinct pharmacological profile, acting as an agonist at 5-HT2C receptors and an antagonist at 5-HT2A receptors clinpgx.org. However, plasma and brain levels of m-CPP are generally less than 10% of the parent compound, suggesting the antagonist actions of trazodone are predominant thescipub.com.

Other identified metabolites of trazodone include a dihydrodiol metabolite and a carboxylic acid metabolite (oxotriazolopyridinpropionic acid) nih.govnih.gov. These pathways, which also involve hydroxylation, oxidation, and N-oxidation, have not been as fully characterized as the formation of m-CPP nih.govnih.gov.

The biotransformation of trazodone is primarily mediated by the cytochrome P450 (CYP) enzyme system ageb.be. In vitro studies using human liver microsomes and cDNA-expressed human CYP enzymes have identified CYP3A4 as the major isoform responsible for the metabolism of trazodone to its active metabolite, m-CPP clinpgx.orgnih.govsemanticscholar.orgicdst.org. The production of m-CPP correlates significantly with CYP3A4 activity, and inhibitors of CYP3A4, such as ketoconazole, have been shown to block this metabolic pathway nih.govsemanticscholar.orgicdst.org.

CYP Isoforms in Trazodone Metabolism

Metabolizing Enzyme Role in Trazodone Biotransformation
CYP3A4 Major enzyme responsible for the N-dealkylation of trazodone to its active metabolite, m-CPP. clinpgx.orgnih.govageb.befrontiersin.org
CYP2D6 Involved in the subsequent metabolism of m-CPP to p-hydroxy-m-CPP. clinpgx.orgageb.be Also contributes to forming other inactive metabolites. frontiersin.org
CYP2C19 Contributes to the formation of other major, inactive metabolites. frontiersin.org
CYP1A2 Suggested minor role in the metabolism of the parent trazodone compound. wikipedia.org

Conjugation Reactions (e.g., glucuronide and sulfate (B86663) conjugates)

No studies were identified that investigated the conjugation reactions of 3-Dechloro-3-bromo trazodone. For the parent compound trazodone, metabolites are known to be conjugated with glucuronic acid before excretion nih.govnih.gov. However, it remains unknown whether this compound or its potential metabolites undergo similar Phase II biotransformation pathways.

Elimination Kinetics and Half-Life Determination in Animal Systems

There is no available data regarding the elimination kinetics or the biological half-life of this compound in any preclinical animal model.

Influence of Route of Administration and Chronic Dosing on Pharmacokinetic Parameters

Research on how different routes of administration (e.g., oral, intravenous) or chronic dosing schedules affect the pharmacokinetic parameters of this compound has not been published.

Interspecies Variability in Preclinical Pharmacokinetic Profiles

No comparative pharmacokinetic studies of this compound across different animal species have been conducted. Therefore, information on the interspecies variability of its pharmacokinetic profile is not available. Studies on trazodone have shown significant interspecies differences in its metabolism and clearance nih.govfrontiersin.orgthescipub.com.

The requested article focusing solely on the preclinical pharmacokinetics and biotransformation of this compound cannot be generated at this time due to a lack of published scientific research on this specific compound. All available data pertains to the parent drug, trazodone. Further research is required to characterize the ADME properties of this particular impurity.

Structure Activity Relationships Sar and Structural Modifications

Correlating Structural Features of 3-Dechloro-3-bromo Trazodone (B27368) with Observed Biological Activity

The defining feature of 3-Dechloro-3-bromo trazodone is the replacement of the chlorine atom on the phenyl ring with a bromine atom. While specific receptor binding data for this particular analog is not extensively documented in publicly available literature, established principles of medicinal chemistry allow for well-founded postulations regarding the impact of this substitution.

Halogen atoms influence a molecule's properties in several ways:

Size (Steric Hindrance): Bromine is larger than chlorine (van der Waals radius: 1.85 Å for Br vs. 1.75 Å for Cl). This increased bulk can alter how the molecule fits into a receptor's binding pocket, potentially increasing or decreasing affinity depending on the pocket's topography.

Lipophilicity: Bromine is more lipophilic than chlorine, which can enhance membrane permeability and potentially lead to stronger hydrophobic interactions within the binding site, often resulting in increased binding affinity.

Electronic Effects: Both are electron-withdrawing groups, influencing the electron density of the phenyl ring. This can affect interactions with aromatic residues in the receptor, such as pi-pi stacking.

Given that Trazodone is a potent antagonist at serotonin (B10506) 5-HT2A receptors and α1-adrenergic receptors, it is plausible that the bromo-substitution would modulate this activity. The increased size and lipophilicity could enhance binding at these targets, but could also potentially introduce steric clashes that reduce affinity. The precise effect would depend on the specific architecture of each receptor's binding site.

The piperazine and triazolopyridine moieties are fundamental to the activity of Trazodone and its analogs.

Piperazine Moiety: The phenylpiperazine group is a well-known pharmacophore for targeting serotonin and adrenergic receptors. nih.gov The nitrogen atom of the piperazine ring (N1), which is attached to the propyl linker, is typically protonated at physiological pH. This positive charge is crucial for forming a key ionic bond, or salt bridge, with a negatively charged amino acid residue (e.g., an aspartate residue) in the binding pocket of many G-protein coupled receptors, including serotonin receptors. mdpi.com The second nitrogen (N4), attached to the substituted phenyl ring, positions this aromatic system for critical interactions within the receptor. Modifications to the piperazine ring itself have been shown to decrease affinity for both 5-HT2A and α1 receptors, underscoring its importance as a structural scaffold. nih.gov

Comparative SAR Analysis with Trazodone and Other Structural Analogs

Comparing this compound to its parent compound and other analogs provides a clearer picture of its potential pharmacological profile.

The structural relationship between Trazodone and its bromo-analog is exceptionally close, with the only point of divergence being the halogen at the meta-position of the phenyl ring.

FeatureTrazodoneThis compound
Chemical Name2-{3-[4-(3-Chlorophenyl)piperazin-1-yl]propyl}- nih.govmdpi.commdpi.comtriazolo[4,3-a]pyridin-3(2H)-one2-{3-[4-(3-Bromophenyl)piperazin-1-yl]propyl}- nih.govmdpi.commdpi.comtriazolo[4,3-a]pyridin-3(2H)-one
Molecular FormulaC19H22ClN5OC19H22BrN5O
Molecular Weight371.86 g/mol416.31 g/mol
Halogen SubstituentChlorine (Cl)Bromine (Br)

This minimal structural change simplifies SAR analysis, as any observed differences in activity can be directly attributed to the properties of bromine versus chlorine.

Trazodone possesses a complex, multi-target pharmacological profile, which is responsible for its therapeutic effects. It acts as a potent 5-HT2A receptor antagonist, an α1-adrenergic antagonist, a 5-HT1A receptor partial agonist, and a weak serotonin reuptake inhibitor (SERT). mdpi.comwikipedia.orgnih.gov

Receptor Binding Profile of Trazodone and Postulated Effects of Bromo-Substitution
Receptor/TransporterReported Affinity (Ki) of Trazodone (nM)Pharmacological ActionPostulated Impact of Br for Cl Substitution
5-HT2A~1-15AntagonistAffinity may be maintained or enhanced due to increased lipophilicity, assuming no steric hindrance.
α1-Adrenergic~15-40AntagonistSimilar to 5-HT2A, affinity could be maintained or altered based on binding pocket fit.
SERT~80-200InhibitorThe change is less likely to have a dramatic effect but could slightly modify potency.
5-HT1A~40-75Partial AgonistPartial agonism may be sensitive to subtle electronic and steric changes, potentially altering efficacy.
H1~50-300AntagonistBinding could be affected by the altered substituent, potentially modifying sedative properties.

Note: Ki values are compiled from various sources and represent approximate ranges. nih.govresearchgate.net

The substitution of chlorine with bromine in this compound is expected to result in a differential pharmacological profile. The increased lipophilicity and size of bromine could potentially enhance affinity for receptors with accommodating hydrophobic pockets, such as 5-HT2A and α1-adrenergic receptors. However, this same change could decrease affinity at other sites, potentially leading to a more selective compound. For instance, a slight shift in the binding pose could reduce interaction with adrenergic receptors while maintaining or improving it at serotonin receptors, which could be a therapeutically desirable outcome.

Strategic Approaches for Medicinal Chemistry Optimization Based on Impurity Insights

The existence of this compound as a known impurity or related compound in the synthesis of Trazodone provides a direct pathway for strategic medicinal chemistry exploration. veeprho.compharmaffiliates.comsynzeal.com Its presence implies that it can be readily synthesized by substituting the standard precursor, 1-(3-chlorophenyl)piperazine, with 1-(3-bromophenyl)piperazine in established synthetic routes. nih.gov

This presents a clear optimization strategy:

Deliberate Synthesis and Profiling: The first step is the intentional synthesis and purification of this compound. Following this, a comprehensive in vitro pharmacological profiling should be conducted to determine its binding affinities (Ki) and functional activities (e.g., antagonism, partial agonism) at all of Trazodone's primary targets.

Identify Improved Properties: The goal of this profiling is to identify any potentially advantageous shifts in pharmacology. For example, a higher ratio of 5-HT2A to α1-adrenergic antagonism could predict a lower risk of cardiovascular side effects like orthostatic hypotension.

Further Analog Development: If this compound shows a promising profile, it can serve as a new lead compound. Further modifications could be explored, such as:

Positional Isomerism: Moving the bromine atom to the ortho- or para- positions of the phenyl ring to probe the receptor's tolerance for substitution at different locations.

Alternative Halogenation: Synthesizing fluoro- and iodo- analogs to systematically explore the effect of halogen size, electronegativity, and lipophilicity on the pharmacological profile.

Di-substitution: Introducing a second substituent on the phenyl ring to further refine receptor affinity and selectivity.

By treating a known impurity not as a contaminant but as a lead compound, medicinal chemists can efficiently explore the chemical space around a proven pharmacophore to develop next-generation agents with potentially superior therapeutic profiles.

Exploration of Halogen Substituents in Novel Drug Design

The incorporation of halogen atoms is a prevalent strategy in modern medicinal chemistry. Historically, halogens were often utilized to enhance lipophilicity or to fill a specific space within a receptor's binding pocket. nih.govsci-hub.se However, contemporary understanding reveals a more complex and functional role for these substituents. The ability of halogens to form stabilizing, non-covalent interactions, particularly halogen bonds, has become a key consideration in rational drug design. nih.govsci-hub.seresearchgate.net A halogen bond is an interaction where a covalently bound halogen atom acts as a Lewis acid, interacting with a Lewis base such as a carbonyl oxygen or an aromatic ring within a protein. nih.gov

The intentional use of halogen bonding is now considered a powerful tool, comparable to the well-established hydrogen bond, for enhancing the binding affinity and selectivity of a ligand for its biological target. nih.govsci-hub.seresearchgate.net The specific halogen used (e.g., fluorine, chlorine, bromine) significantly influences the nature of these interactions due to differences in their physicochemical properties.

The modification of Trazodone to this compound, which involves substituting a chlorine atom with a bromine atom on the phenylpiperazine moiety, exemplifies this exploratory approach. While both are halogens, their distinct properties can lead to different interactions at the receptor level. Bromine's moderate electronegativity and greater polarizability compared to chlorine may facilitate more effective halogen bonds with receptor site residues, potentially improving ligand-protein interactions and enhancing binding affinity or selectivity. researchgate.net This substitution allows researchers to probe the specific electronic and steric requirements of the receptor's binding pocket.

Table 1: Comparison of Relevant Physicochemical Properties of Chlorine and Bromine
PropertyChlorine (Cl)Bromine (Br)
van der Waals Radius (Å)1.751.85
Electronegativity (Pauling Scale)3.162.96
Polarizability (ų)2.183.05

Design and Synthesis of Derivatives for Targeted Receptor Modulation

Trazodone is a multifunctional drug characterized by its activity at multiple targets; it acts as a potent antagonist at serotonin 5-HT₂ₐ receptors and also binds with moderate affinity to 5-HT₁ₐ and 5-HT₂₋ receptors. nih.govresearchgate.net It is also a serotonin reuptake inhibitor (SARI). researchgate.net The design of derivatives such as this compound is a deliberate effort to modulate this binding profile, potentially enhancing affinity for a primary target or altering the selectivity between different receptors to achieve a more refined pharmacological effect.

The rationale behind such a modification is that even a subtle change in the structure of the ligand can alter its fit and interactions within the complex three-dimensional space of a receptor's binding site. Replacing chlorine with the larger, more polarizable bromine atom in this compound alters the electronic and steric profile of the phenylpiperazine ring, which is crucial for receptor recognition. This could lead to a change in binding affinity (Ki) at one or more of Trazodone's known targets. For instance, studies on other long-chain arylpiperazines have shown that structural modifications can shift the receptor profile from being predominantly 5-HT₂ₐ to 5-HT₁ₐ active. researchgate.net

Table 2: Reported Binding Affinities (Ki, nM) of Trazodone for Various Receptors
Receptor/TransporterBinding Affinity (Ki, nM)
5-HT₂ₐ42
5-HT₁ₐ118
5-HT₂₋311
SERT (Serotonin Transporter)178
α₁-adrenergic~50
H₁ (Histamine 1)~360
Data compiled from multiple sources. researchgate.netguidetopharmacology.org

The synthesis of this compound would likely follow established synthetic routes for Trazodone itself. A common method for synthesizing Trazodone involves the reaction of 2-(3-chloropropyl)- nih.govresearchgate.netebi.ac.uktriazolo[4,3-a]pyridin-3(2H)-one with N-(3-chlorophenyl)piperazine. nih.govgoogle.com Therefore, the synthesis of its bromo-derivative would logically involve the same triazolopyridine intermediate reacting with 1-(3-bromophenyl)piperazine. This straightforward synthetic accessibility allows for the systematic creation of such analogs to explore structure-activity relationships and pursue targeted receptor modulation.

Computational and Biophysical Studies

Molecular Docking and Ligand-Receptor Interaction Modeling

Prediction of Binding Modes and Affinities to Relevant Receptors

There is no specific data from molecular docking studies that predicts the binding modes or affinities of 3-Dechloro-3-bromo trazodone (B27368) to its potential receptor targets. For the parent compound, trazodone, molecular modeling has been used to understand its interactions with serotonin (B10506) receptors like 5-HT1A and 5-HT2A. These studies help elucidate how structural modifications might alter receptor affinity. However, without specific computational experiments on the bromo-analogue, its precise binding orientation and affinity profile remain hypothetical.

Molecular Dynamics Simulations

Assessment of Ligand-Receptor Complex Stability and Dynamics

No molecular dynamics (MD) simulation studies have been published that assess the stability and dynamic behavior of a 3-Dechloro-3-bromo trazodone-receptor complex. MD simulations are powerful tools for understanding how a ligand and its receptor partner behave over time, providing insights into the stability of their interaction. While MD simulations have been performed to study trazodone's interaction with non-receptor targets like DNA, this data is not applicable to its binding with CNS receptors.

Conformational Analysis of this compound in Solution

A detailed conformational analysis of this compound in a solution state, derived from molecular dynamics simulations, is not available in the current body of scientific literature. Such an analysis would reveal the molecule's preferred shapes and flexibility, which are critical factors in its ability to bind to a receptor.

Quantum Chemical Calculations

There are no published quantum chemical calculations for this compound. Such calculations provide deep insight into a molecule's electronic structure, including electrostatic potential and orbital energies, which govern its reactivity and interaction capabilities. While quantum-chemical methods have been applied to other salts and derivatives of trazodone to understand their structural properties, this specific analogue has not been the subject of such a reported investigation.

X-ray Crystallography and Solid-State Structural Elucidation

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides invaluable information about a molecule's conformation and how it packs in the solid state.

While a specific crystal structure for this compound has not been reported, studies on the parent compound, trazodone, and its derivatives offer significant insights. For instance, X-ray diffraction studies of trazodone dihydrates have revealed that the molecule's conformation can vary, particularly in the propyl chain connecting the triazole and piperazine rings nih.govresearchgate.net. The piperazine ring typically adopts a stable chair conformation nih.govresearchgate.net.

Studies on other triazolopyridine compounds show that their planar structures can lead to molecular stacking in the crystal lattice, influenced by π–π interactions cambridge.org. The crystal system and space group, which describe the symmetry of the crystal, have been determined for various related compounds, such as monoclinic and triclinic systems nih.govmdpi.com. This information is crucial for understanding the solid-state properties of the compound.

The way molecules arrange themselves in a crystal is governed by a network of intermolecular interactions. In trazodone derivatives, hydrogen bonds play a significant role, often involving the nitrogen atom of the piperazine ring and the carbonyl oxygen of the triazole ring nih.govresearchgate.net. These interactions can stabilize the crystal structure and influence physical properties like solubility and melting point.

In addition to strong hydrogen bonds, weaker interactions such as C–H···N and C–H···π interactions, as well as van der Waals forces, are also important in defining the crystal architecture cambridge.orgnih.govnih.gov. Hirshfeld surface analysis is a computational tool used to visualize and quantify these intermolecular contacts within a crystal, providing a detailed picture of the packing environment researchgate.net.

Predicted ADME Properties via Computational Models

The prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in drug discovery, helping to identify candidates with favorable pharmacokinetic profiles. In silico models are widely used for the early assessment of these properties nih.gov.

For drugs targeting the central nervous system (CNS), the ability to cross the blood-brain barrier (BBB) is paramount. Conversely, for non-CNS drugs, minimal BBB penetration is desired to avoid side effects nih.gov. The permeability of a compound across the BBB is often quantified as the logarithm of the ratio of its concentration in the brain to that in the blood (logBB) researchgate.net.

Computational models, including quantitative structure-activity relationship (QSAR) and machine learning algorithms, are used to predict BBB permeability based on molecular descriptors researchgate.netoup.com. One of the key descriptors influencing BBB penetration is lipophilicity, often expressed as the octanol-water partition coefficient (logP). A predicted XlogP value for this compound is available in public databases uni.lu.

Predicted ADME Properties for this compound
PropertyPredicted ValueSource
XlogP2.9 uni.lu

This predicted lipophilicity value suggests that this compound has properties that may allow it to cross the blood-brain barrier. However, experimental verification is necessary to confirm these computational predictions.

Regulatory and Quality Control Implications in Pharmaceutical Science

Impurity Profiling and Control Strategies in Active Pharmaceutical Ingredients (APIs)

Impurity profiling is the systematic process of identifying and quantifying all potential and actual impurities in an API. For Trazodone (B27368), this involves a comprehensive analysis of its synthesis route and degradation pathways to identify related substances, including 3-Dechloro-3-bromo trazodone. This impurity is a process-related impurity, likely arising from the starting materials or intermediates used in the synthesis of Trazodone.

The control of this compound and other impurities in the Trazodone API is a multi-faceted approach that begins with a thorough understanding of the manufacturing process. Key control strategies include:

Control of Starting Materials and Reagents: Ensuring the purity of raw materials is the first line of defense in minimizing the formation of process-related impurities.

Optimization of Reaction Conditions: Parameters such as temperature, pressure, reaction time, and solvent selection are carefully controlled to favor the formation of the desired product and minimize the generation of impurities.

In-process Controls: Monitoring the progress of the reaction at critical stages allows for adjustments to be made in real-time to control impurity levels.

Purification Techniques: Following synthesis, purification steps such as crystallization, chromatography, and extraction are employed to remove impurities to acceptable levels.

Analytical Method Development: The development and validation of sensitive and specific analytical methods, such as High-Performance Liquid Chromatography (HPLC), are crucial for the accurate detection and quantification of this compound.

A stability-indicating analytical method is essential to track the impurity profile of the API over time and under various storage conditions, as outlined in the International Council for Harmonisation (ICH) guidelines.

Control StrategyDescriptionKey Parameters
Starting Material ControlEnsuring the purity of raw materials and reagents used in the synthesis of Trazodone.Purity specifications, supplier qualification.
Process OptimizationFine-tuning reaction conditions to minimize the formation of this compound.Temperature, pressure, stoichiometry, reaction time.
In-Process MonitoringReal-time analysis during manufacturing to ensure impurity levels are within acceptable limits.Chromatographic purity checks at critical steps.
PurificationRemoval of impurities from the crude API.Crystallization, chromatography.
Analytical TestingUtilizing validated analytical methods for the final release testing of the API.HPLC, Mass Spectrometry.

Compliance with Pharmacopoeial Standards for Related Substances (e.g., USP, BP)

Pharmacopoeias such as the United States Pharmacopeia (USP) and the British Pharmacopoeia (BP) provide official standards for drug substances and products. These standards include monographs that specify the tests, procedures, and acceptance criteria for identity, strength, quality, and purity.

The USP monograph for Trazodone Hydrochloride sets limits for organic impurities. While the monograph may not individually list every potential impurity, it establishes a general limit for any single unspecified impurity and a limit for total impurities. For instance, the USP monograph for Trazodone Hydrochloride specifies that for chromatographic purity, not more than 0.4% for any single impurity and not more than 1.0% of total impurities are found. Therefore, the level of this compound in the Trazodone API must be controlled to meet these pharmacopoeial requirements.

Manufacturers must use the analytical methods specified in the pharmacopoeial monograph or demonstrate that their in-house methods are equivalent or superior. The European Pharmacopoeia also provides guidelines on the control of impurities in substances for pharmaceutical use.

PharmacopoeiaStandard for Trazodone HydrochlorideTypical Impurity Limits
United States Pharmacopeia (USP)Monograph for Trazodone Hydrochloride.Individual unspecified impurity: ≤ 0.4%, Total impurities: ≤ 1.0%.
British Pharmacopoeia (BP)Monograph for Trazodone Hydrochloride.Similar limits to USP for specified and unspecified impurities.
European Pharmacopoeia (Ph. Eur.)Monograph for Trazodone Hydrochloride and general chapter on control of impurities.Provides general principles and specific limits for impurities.

Regulatory Requirements for Impurity Limits in Drug Products

Regulatory agencies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have stringent requirements for the control of impurities in drug products. These requirements are largely based on the ICH guidelines, particularly Q3A (Impurities in New Drug Substances) and Q3B (Impurities in New Drug Products).

The ICH guidelines establish thresholds for reporting, identification, and qualification of impurities.

Reporting Threshold: The level at which an impurity must be reported in a regulatory submission.

Identification Threshold: The level at which the structure of an impurity must be identified.

Qualification Threshold: The level at which an impurity must be justified from a safety perspective, which may involve toxicological studies.

For a drug substance like Trazodone, the identification and qualification of impurities such as this compound would be required if they are present above the established ICH thresholds. The specific limits are determined based on the maximum daily dose of the drug.

Regulatory submissions for a new drug application (NDA) or an abbreviated new drug application (ANDA) must include a detailed discussion of the impurity profile of the drug substance and the strategies used to control it. This includes data from forced degradation studies, which help to identify potential degradation products that could form during the shelf-life of the drug product.

Regulatory GuidelineFocusKey Requirements
ICH Q3A(R2)Impurities in New Drug Substances.Establishes reporting, identification, and qualification thresholds for impurities.
ICH Q3B(R2)Impurities in New Drug Products.Provides guidance on degradation products and their control in the final drug product.
ICH Q2(R1)Validation of Analytical Procedures.Requires that analytical methods used for impurity testing are validated for specificity, linearity, accuracy, precision, and sensitivity.

Q & A

Q. How can functional MRI (fMRI) elucidate trazodone’s acute effects on default mode network connectivity in depression models?

  • Answer : Resting-state fMRI in rodents or humans pre/post acute dosing (50–100 mg) identifies changes in hippocampal-prefrontal connectivity. Pair with arterial spin labeling (ASL) to quantify cerebral blood flow alterations linked to β-endorphin modulation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Dechloro-3-bromo trazodone
Reactant of Route 2
Reactant of Route 2
3-Dechloro-3-bromo trazodone

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.